An In-depth Technical Guide to the Molecular Structure and Function of Humalog (Insulin Lispro) for Researchers
An In-depth Technical Guide to the Molecular Structure and Function of Humalog (Insulin Lispro) for Researchers
This technical guide provides a comprehensive overview of the molecular structure, function, and key characterization methodologies of Humalog (insulin lispro), a rapid-acting human insulin (B600854) analog. Designed for researchers, scientists, and drug development professionals, this document details its unique structural modifications, mechanism of action, and the experimental protocols used to elucidate its properties.
Molecular Structure of Insulin Lispro
Humalog (insulin lispro) is a recombinant human insulin analog engineered for a more rapid onset of action compared to regular human insulin.[1] It is synthesized using a non-pathogenic laboratory strain of Escherichia coli that has been genetically altered to produce the insulin analog.[2]
The primary structural difference between insulin lispro and native human insulin lies in the C-terminus of the B-chain. The amino acid sequence is identical to human insulin except for an inversion of the proline and lysine (B10760008) residues at positions 28 and 29.[2][3] In human insulin, the sequence is Proline(B28)-Lysine(B29), whereas in insulin lispro, it is Lysine(B28)-Proline(B29) .[4][5]
This seemingly minor modification has a profound impact on the molecule's self-association properties. The reversal of these amino acids disrupts the hydrophobic and electrostatic interactions that promote the formation of insulin dimers and, subsequently, zinc-stabilized hexamers.[6][7] While formulated as a stable zinc-containing hexamer in its vial, insulin lispro dissociates rapidly into active monomers upon subcutaneous injection.[8] This rapid dissociation is the molecular basis for its fast absorption and onset of action.[9]
The empirical formula and molecular weight of insulin lispro are identical to that of human insulin.[1][4] Key molecular properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Lys(B28), Pro(B29) human insulin analog | [1] |
| Molecular Formula | C257H383N65O77S6 | [4][10] |
| Molecular Weight | 5808 Da | [4][10] |
| Modification | Reversal of Proline and Lysine at B-chain positions 28 and 29 | [2][3] |
| Oligomeric State (in vial) | Zinc- and m-cresol-stabilized hexamer | [8] |
| Oligomeric State (post-injection) | Rapidly dissociates to monomers | [8] |
Function and Mechanism of Action
The primary function of insulin lispro is the regulation of glucose metabolism. It is equipotent to human insulin on a molar basis.[1][11]
Insulin lispro exerts its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase present on the surface of target cells like those in skeletal muscle, adipose tissue, and the liver.[9][12] The binding of insulin lispro to the alpha subunit of the IR induces a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular beta subunit.[13] This activation initiates a cascade of intracellular signaling events through two principal pathways: the PI3K/Akt pathway and the Ras/MAPK pathway.[13][14]
-
PI3K/Akt Pathway (Metabolic Actions): This is the primary pathway for insulin's metabolic effects.[14] Activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate the second messenger PIP3, leading to the activation of Akt (also known as Protein Kinase B). Activated Akt mediates most of insulin's metabolic functions, including the translocation of GLUT4 glucose transporters to the cell membrane (facilitating glucose uptake), promotion of glycogen (B147801) synthesis, and inhibition of gluconeogenesis.[13][15]
-
Ras/MAPK Pathway (Mitogenic Actions): This pathway is primarily involved in regulating cell growth, proliferation, and gene expression.[16] The activated IR can also phosphorylate adaptor proteins like Shc, which recruits the Grb2-SOS complex. This activates Ras, which in turn initiates the MAP kinase (MAPK/ERK) cascade.[14][17]
Caption: Insulin lispro activates metabolic (PI3K/Akt) and mitogenic (Ras/MAPK) pathways.
The unique molecular structure of insulin lispro directly translates to its pharmacokinetic (PK) and pharmacodynamic (PD) profile, characterized by a rapid onset and shorter duration of action compared to regular human insulin.[6] This profile allows for more flexible dosing in relation to meals, typically within 15 minutes before or soon after eating.[6][18]
| Parameter | Value | Unit | Reference |
| Route of Administration | Subcutaneous Injection | - | [19] |
| Bioavailability | 55 - 77 | % | [11] |
| Onset of Action | 15 - 30 | minutes | [12] |
| Time to Peak Effect (Tmax) | 1 - 2 | hours | [12] |
| Duration of Action | 2 - 5 | hours | [9][18][20] |
| Metabolism | Similar to endogenous insulin | - | [20] |
| Elimination Half-life | ~1 | hour | [20] |
Key Experimental Methodologies
The structural and functional properties of insulin lispro have been characterized using a variety of sophisticated analytical techniques. Detailed protocols for the principal methods are provided below.
Protocol 1: X-ray Crystallography for 3D Structure Determination
This technique is used to determine the high-resolution, three-dimensional atomic structure of insulin lispro in its crystalline (hexameric) state.[21]
-
Crystallization: Dissolve purified insulin lispro in a suitable buffer containing zinc ions and a phenolic derivative (e.g., m-cresol) to promote the formation of T3Rf3 hexamers. Use vapor diffusion (hanging or sitting drop) methods by mixing the protein solution with a precipitant solution (e.g., containing salts and/or polymers) and allowing it to equilibrate. Screen a wide range of conditions to obtain single, diffraction-quality crystals.
-
Data Collection: Mount a suitable crystal and cryo-cool it in liquid nitrogen. Expose the crystal to a monochromatic X-ray beam using a synchrotron source. Rotate the crystal and collect diffraction patterns on a detector.[22]
-
Structure Solution and Refinement: Process the diffraction data to determine unit cell dimensions and space group. Solve the phase problem using molecular replacement with a known insulin structure as a search model. Build an atomic model into the resulting electron density map and refine it against the experimental data to achieve optimal geometry and agreement factors (R-work/R-free).[23]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to assess the higher-order structure and dynamics of insulin lispro in solution, providing insights into its oligomeric state under various formulation conditions.[24][25]
-
Sample Preparation: Prepare samples of insulin lispro at a concentration of ~0.5 mM in a buffer (e.g., 50 mM KCl, 10 mM potassium phosphate, pH 7.4) containing a small percentage of D₂O for the field frequency lock. Prepare a series of samples with varying concentrations of excipients (e.g., zinc, m-cresol, NaCl) to study their effect on self-association.
-
1D ¹H NMR Spectra Acquisition: Acquire one-dimensional proton NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher) at a controlled temperature (e.g., 37°C).[26] Observe changes in the chemical shifts and line widths of specific proton resonances (e.g., aromatic and methyl regions) which are sensitive to conformational changes and oligomerization.[27]
-
Diffusion-Ordered Spectroscopy (DOSY): Acquire 2D DOSY spectra to measure the translational diffusion coefficient of the insulin species in solution. Larger oligomers (hexamers) will diffuse more slowly than smaller species (dimers, monomers). This allows for the resolution and quantification of different oligomeric states in equilibrium.[24]
-
Data Analysis: Analyze the 1D spectra for chemical shift perturbations. Process the 2D DOSY data to generate a plot of diffusion coefficient versus chemical shift, allowing for the identification of distinct molecular species based on their size.
Protocol 3: Insulin Receptor Binding Affinity Assay
This competitive binding assay quantifies the affinity of insulin lispro for the insulin receptor compared to native human insulin. It is a critical in vitro measure of biological potency.[26]
-
Reagent Preparation:
-
Receptor Source: Prepare a human placental membrane suspension or use cultured cells overexpressing the human insulin receptor (e.g., IM-9 cells).[26][28]
-
Radioligand: Prepare ¹²⁵I-labeled human insulin (e.g., [¹²⁵I-TyrA14]insulin) as the tracer.[26]
-
Competitors: Prepare serial dilutions of unlabeled insulin lispro and unlabeled human insulin (as a reference standard).
-
-
Assay Execution:
-
In a microtiter plate, add the receptor preparation, a fixed concentration of the ¹²⁵I-insulin tracer, and varying concentrations of unlabeled competitor (insulin lispro or human insulin).
-
Incubate the mixture at a specified temperature (e.g., 15°C) for a sufficient time (e.g., 2.5 hours) to reach binding equilibrium.[28]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate receptor-bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specifically bound tracer against the logarithm of the competitor concentration.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the specifically bound tracer). The relative affinity is calculated as the ratio of IC50 values.[29]
-
References
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- 20. m.youtube.com [m.youtube.com]
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- 22. alpco.com [alpco.com]
- 23. Insulin - Wikipedia [en.wikipedia.org]
- 24. Profiling Insulin Oligomeric States by 1H NMR Spectroscopy for Formulation Development of Ultra-Rapid-Acting Insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design of an Active Ultrastable Single-chain Insulin Analog: SYNTHESIS, STRUCTURE, AND THERAPEUTIC IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
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